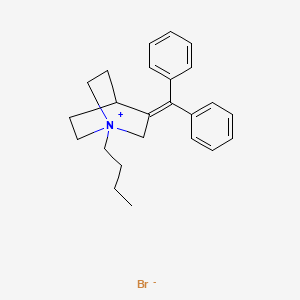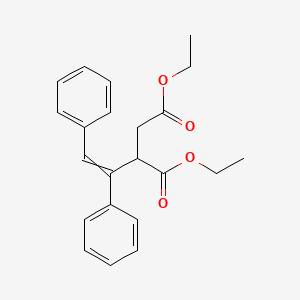
Diethyl 2-(1,2-diphenylethenyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(1,2-diphenylethenyl)butanedioate is an organic compound with the molecular formula C20H22O4 It is a derivative of butanedioic acid and features a diphenylethenyl group, making it a unique ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(1,2-diphenylethenyl)butanedioate typically involves the esterification of butanedioic acid derivatives with ethanol. One common method includes the reaction of butanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity.
化学反応の分析
Types of Reactions
Diethyl 2-(1,2-diphenylethenyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The diphenylethenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of diethyl butanedioate and diphenylacetic acid.
Reduction: Formation of diethyl butanediol.
Substitution: Formation of brominated or nitrated derivatives of the diphenylethenyl group.
科学的研究の応用
Diethyl 2-(1,2-diphenylethenyl)butanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2-(1,2-diphenylethenyl)butanedioate involves its interaction with specific molecular targets. The diphenylethenyl group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
Diethyl butanedioate: A simpler ester of butanedioic acid without the diphenylethenyl group.
Diphenylacetic acid: Contains the diphenylethenyl group but lacks the ester functionality.
Diethyl succinate: Another ester of butanedioic acid, commonly used in different applications.
Uniqueness
Diethyl 2-(1,2-diphenylethenyl)butanedioate is unique due to the presence of both the diphenylethenyl group and the ester functionality. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
921200-50-2 |
|---|---|
分子式 |
C22H24O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
diethyl 2-(1,2-diphenylethenyl)butanedioate |
InChI |
InChI=1S/C22H24O4/c1-3-25-21(23)16-20(22(24)26-4-2)19(18-13-9-6-10-14-18)15-17-11-7-5-8-12-17/h5-15,20H,3-4,16H2,1-2H3 |
InChIキー |
HGCWHQOWPLCPRE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C(=CC1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
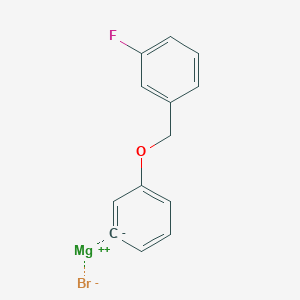
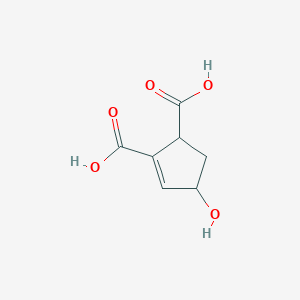
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)
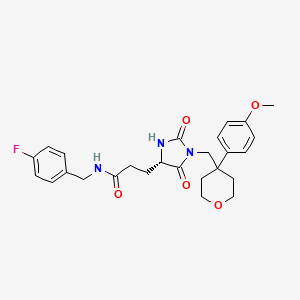
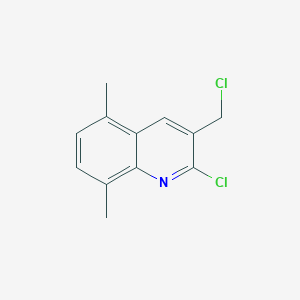
![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
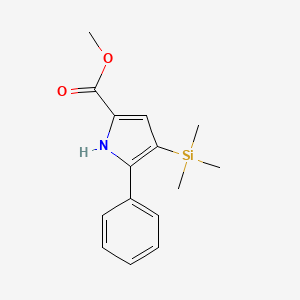
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
